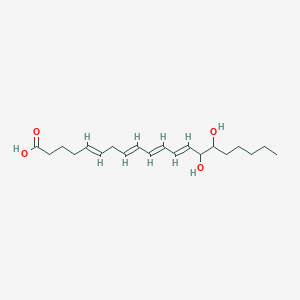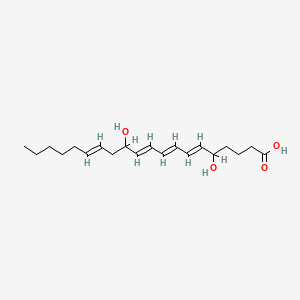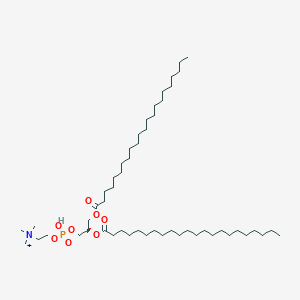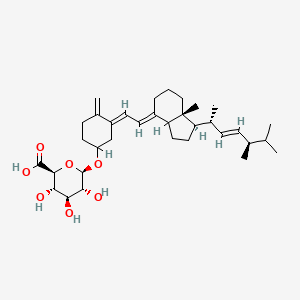
Vitamin D2 3-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D2 3-glucuronide, also known as vitamin D2 glucosiduronate, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Vitamin D2 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Vitamin D2 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, vitamin D2 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Metabolic Pathways and Conjugation
Vitamin D2 3-glucuronide is involved in several metabolic pathways. Wang et al. (2014) identified human uridine 5'-diphosphoglucuronyltransferases (UGTs) UGT1A4 and UGT1A3 as principal catalysts of 25-hydroxyvitamin D3 glucuronidation in the liver. This study highlights the importance of Vitamin D2 3-glucuronide in vitamin D homeostasis and metabolism (Wang et al., 2014).
Role in Disease Management
K. T. Peeyush et al. (2010) explored the effect of Vitamin D3 supplementation on gene expression related to dopaminergic and cholinergic receptors in the cerebellum of diabetic rats, implying a potential therapeutic role of vitamin D and its metabolites in neuroprotection and diabetes management (Peeyush et al., 2010).
Enterohepatic Circulation and Transport Mechanisms
Gao et al. (2018) investigated the enterohepatic transport mechanisms of 25-hydroxyvitamin D3 glucuronide, suggesting its role in vitamin D receptor-dependent gene regulation in enterocytes. This underscores the physiological relevance of Vitamin D2 3-glucuronide in the intestinal tract (Gao et al., 2018).
Pharmacokinetics and Metabolism
The pharmacokinetics of Vitamin D2 3-glucuronide have been explored, with Shimada et al. (1997) characterizing its metabolites in rat bile, shedding light on its role in excretion and metabolism of vitamin D2 (Shimada et al., 1997).
Antioxidant Properties and Cancer Research
In the context of cancer research, Mukhopadhyay et al. (2000) studied vitamin D3 as a modulator of cellular antioxidant defense in murine lymphoma, suggesting the potential antioxidative properties of Vitamin D and its metabolites (Mukhopadhyay et al., 2000).
Propriétés
Numéro CAS |
57803-96-0 |
|---|---|
Nom du produit |
Vitamin D2 3-glucuronide |
Formule moléculaire |
C34H52O7 |
Poids moléculaire |
572.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O7/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39)/b10-9+,23-12+,24-13+/t20-,22+,25?,26+,27?,28-,29-,30+,31-,33+,34+/m0/s1 |
Clé InChI |
NLCXHIGBBJLZMX-HLQYQDSBSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Description physique |
Solid |
Synonymes |
vitamin D2 3 beta-glucosiduronate vitamin D2 3-glucuronide vitamin D2 glucosiduronate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
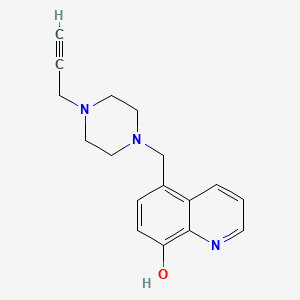
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)
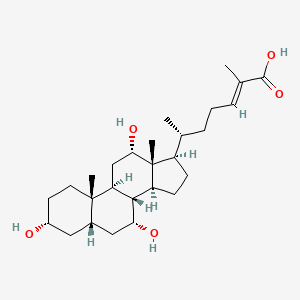
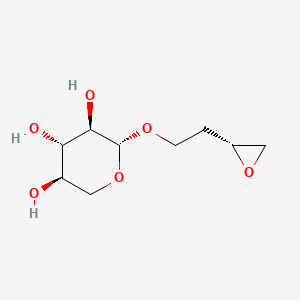
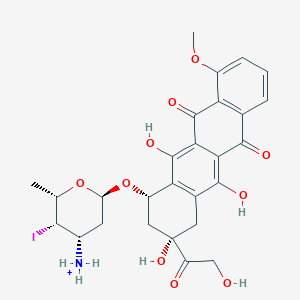
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
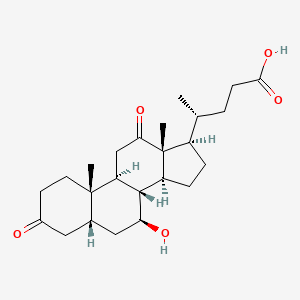
![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
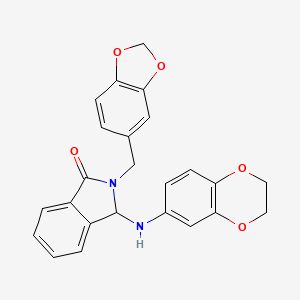
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
